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Cymarine

Cat. No.: B10826514
M. Wt: 548.7 g/mol
InChI Key: XQCGNURMLWFQJR-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Research on Cardiac Glycosides

The therapeutic potential of plants containing cardiac glycosides was recognized long before the isolation and characterization of individual compounds like cymarine. Ancient civilizations utilized extracts from plants such as the squill (Urginea maritima) for conditions like edema. researchgate.net The potent, and often toxic, effects of Strophanthus species were also known and exploited. researchgate.net

A pivotal figure in the scientific study of these compounds was William Withering, whose late 18th-century work on the foxglove plant (Digitalis purpurea) marked a turning point. researchgate.netnih.gov His detailed observations on the plant's effects on "dropsy" (edema associated with heart failure) provided a foundation for future research into the active principles. researchgate.net The subsequent isolation and structural elucidation of cardiac glycosides from Digitalis, Strophanthus, and other plants paved the way for a deeper understanding of their interaction with biological systems, particularly their influence on myocardial contractility. researchgate.net This historical research ultimately led to the identification of the Na+/K+-ATPase pump as a key molecular target for these compounds. researchgate.netnih.govplos.org

Classification within Natural Products Chemistry: Cardenolide Glycosides

Within the domain of natural products chemistry, cardiac glycosides are categorized into two primary groups: cardenolides and bufadienolides. researchgate.net This distinction is based on the structure of the aglycone, the non-sugar component of the glycoside. Cardenolides, to which this compound belongs, are characterized by a five-membered lactone ring (specifically, a butenolide) attached at the C-17 position of the steroid nucleus. nih.govctdbase.org Bufadienolides, conversely, feature a six-membered lactone ring. researchgate.net

This compound's specific structure comprises a strophanthidin (B154792) aglycone linked to a cymarose sugar unit. ontosight.ai Strophanthidin is a cardenolide aglycone featuring an aldehyde group at the C-10 position and a hydroxyl group at C-14, in addition to the characteristic butenolide ring. wikipedia.orgnih.gov Cymarose is a deoxy sugar, specifically a 2,6-dideoxy-O-methylhexose. The glycosidic linkage, typically at the C-3 position of the steroid, connects the aglycone to the sugar moiety, forming the complete glycoside molecule. nih.govwikipedia.org

Research into cardenolide glycosides, including this compound, has focused on their interaction with the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion balance and electrical potential. ontosight.ainih.govplos.org By inhibiting this pump, cardenolides influence intracellular ion concentrations, leading to the observed effects on cardiac muscle. Studies have indicated that this compound can exert positive inotropic effects, increasing the force of cardiac contraction, and negative chronotropic effects, reducing heart rate, through this mechanism. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O9 B10826514 Cymarine

Properties

IUPAC Name

5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGNURMLWFQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of Cymarine

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques play a vital role in the comprehensive analysis of Cymarine's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete assignment of this compound's signals.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in identifying adjacent protons. Carbon-13 (¹³C) NMR reveals the different types of carbon atoms and their chemical shifts, providing insights into the functional groups and the carbon skeleton. nih.govnih.gov

2D NMR: Two-dimensional NMR techniques offer correlations between nuclei, providing crucial connectivity information.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments show correlations between protons that are coupled to each other through one or more bonds, typically two or three bonds. This helps in establishing proton spin systems within the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Correlation): ¹H-¹³C HSQC experiments correlate protons directly bonded to carbon atoms, establishing one-bond ¹H-¹³C connectivities. This is essential for assigning proton signals to their corresponding carbons. sdsu.eduresearchgate.nethmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. researchgate.net

Detailed analysis of the chemical shifts, splitting patterns in 1D NMR, and the cross-peaks in 2D NMR spectra allows for the assignment of nearly all hydrogen and carbon atoms in this compound, thereby confirming its planar structure.

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its substructures.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): HR-ESI-MS is a technique that provides highly accurate mass measurements of the intact molecule, often as protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻). This accurate mass allows for the precise determination of the elemental composition of this compound (C₃₀H₄₄O₉) nih.govnih.govnih.gov. ESI is a soft ionization technique suitable for analyzing polar and thermally labile compounds like cardiac glycosides creative-biolabs.comnih.gov.

LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): Coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful approach for analyzing complex mixtures and obtaining structural information through fragmentation. LC separates the components of a sample before they enter the mass spectrometer. In MS/MS, selected ions (precursor ions) are fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to identify substructures within this compound and confirm its identity. LC-ESI-MS/MS has been used for the characterization of cardiac glycosides, including this compound, by analyzing their fragmentation patterns researchgate.netresearchgate.netnih.govjfda-online.com. For example, analysis might involve identifying fragments corresponding to the loss of the cymarose sugar or fragmentation of the steroid core.

An example of LC-MS data for this compound shows a precursor ion at m/z 549.3058, corresponding to the [M+H]⁺ ion of C₃₀H₄₄O₉, and characteristic fragment ions nih.govnih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. nih.govnih.govresearchgate.netresearchgate.net Analysis of the IR spectrum of this compound would reveal characteristic peaks corresponding to hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the butenolide ring and the aldehyde group, C-H stretches, and C-O stretches from the sugar and steroid parts of the molecule. The five-membered lactone ring (butenolide) is characterized by a split band around 1750 cm⁻¹ (C=O) and a band at 1625 cm⁻¹ (C=C) amu.edu.az.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govtechnologynetworks.comwikipedia.orgmsu.edu this compound contains a butenolide ring, which is a conjugated system capable of absorbing UV light. amu.edu.az UV-Vis spectroscopy can help confirm the presence of this conjugated system and may provide information about its electronic transitions. The five-membered lactone ring (butenolide) typically shows intense absorption in the UV spectrum between 215-220 nm. amu.edu.az

Stereochemical Assignment and Conformational Analysis

Determining the stereochemistry (the three-dimensional arrangement of atoms) and analyzing the conformation (the spatial arrangement of atoms that can be interconverted by rotation around single bonds) are critical aspects of characterizing this compound. This compound has multiple chiral centers, and the correct assignment of their configurations (R or S) is essential for defining the molecule's exact structure.

Spectroscopic techniques, particularly NMR (especially NOESY) and potentially techniques like X-ray crystallography (if suitable crystals can be obtained), are used for stereochemical assignment. NOESY correlations, which indicate through-space proximity, are invaluable for determining the relative orientation of different parts of the molecule and thus assigning relative stereochemistry. researchgate.net

While specific detailed research findings on the complete stereochemical assignment and conformational analysis of this compound using these techniques were not extensively detailed in the search results, the principles of using NMR (COSY, HSQC, HMBC, NOESY) and potentially X-ray crystallography for stereochemistry and NMR along with computational methods for conformational analysis are standard practice for complex natural products like this compound.

Biosynthesis and Natural Occurrence of Cymarine

Plant Sources and Isolation Methodologies

Cymarine has been identified in several plant genera, most notably within the Apocynaceae and Ranunculaceae families. Key plant sources include species of Apocynum, Strophanthus, and Adonis. The genus Cynara is not recognized as a source of this compound.

Apocynum : Apocynum cannabinum, commonly known as Indian hemp, is a well-documented source of this compound. friendsofeloisebutler.orgnih.gov The compound is considered one of the primary active constituents of this plant. friendsofeloisebutler.org

Strophanthus : Various species within the Strophanthus genus, which are native to tropical Africa and Southeast Asia, are known to produce this compound. wikipedia.orgbritannica.com Strophanthus kombe is one such species from which this compound has been isolated. researchgate.net

Adonis : this compound is also found in plants of the Adonis genus, such as Adonis vernalis (pheasant's eye). wellcomecollection.org This plant has a history of use in traditional European medicine. wikipedia.org

The isolation of this compound from these plant sources generally involves extraction and chromatographic techniques. A common methodology begins with the extraction of dried and powdered plant material with a polar solvent like methanol (B129727). The resulting crude extract is then subjected to a series of purification steps. Liquid-liquid partitioning, for instance, can be used to separate compounds based on their differential solubility in immiscible solvents. Further purification is typically achieved through various forms of chromatography, such as column chromatography or high-performance liquid chromatography (HPLC), which separate the individual glycosides based on their affinity for a stationary phase. nih.gov

Plant Sources of this compound
GenusSpecific SpeciesFamily
ApocynumApocynum cannabinumApocynaceae
StrophanthusStrophanthus kombe, Strophanthus gratusApocynaceae
AdonisAdonis vernalisRanunculaceae

Distribution within Plant Tissues

The concentration and distribution of this compound vary among different parts of the source plants. This distribution is often related to the plant's defense mechanisms.

In Apocynum cannabinum , the roots are a significant source of this compound. friendsofeloisebutler.org The plant's milky latex, present in the stems and leaves, also contains cardiac glycosides. wikipedia.org

For the Strophanthus genus, the seeds are a particularly rich source of cardiac glycosides, including this compound. researchgate.netnih.gov The bark of some species is also known to contain these compounds.

In Adonis vernalis , cardiac glycosides are present in both the aerial parts (shoots) and the underground parts (rootstocks). However, studies have shown that the total glycoside content is generally higher in the above-ground shoots compared to the rootstocks. ishs.org The whole plant, excluding the roots, is often utilized for preparations. shi.ch

Distribution of this compound in Plant Tissues
Plant GenusPrimary Tissue(s) of Accumulation
ApocynumRoots, Latex (in stems and leaves)
StrophanthusSeeds, Bark
AdonisAbove-ground shoots, Rootstocks

Proposed Biosynthetic Pathways of the Cardenolide Aglycone

The aglycone portion of this compound is a cardenolide, a type of steroid characterized by a specific lactone ring at the C-17 position. The biosynthesis of this complex structure is a multi-step process that begins with basic precursors.

The pathway is believed to start from cholesterol, which undergoes a series of enzymatic modifications. Key steps include the conversion of cholesterol to pregnenolone. From pregnenolone, the pathway proceeds through various progesterone (B1679170) intermediates. A crucial step is the 5β-reduction of progesterone, which establishes the characteristic cis-fusion of the A and B rings of the steroid nucleus, a common feature in many cardiac glycosides. Subsequent hydroxylation reactions, particularly at the C-14 and C-21 positions, are essential for the formation of the cardenolide aglycone. The final step in the formation of the aglycone is the creation of the five-membered butenolide ring at C-17, which is a defining feature of cardenolides.

Biosynthesis of the Glycosidic Moiety (Cymarose)

The sugar moiety attached to the aglycone in this compound is D-cymarose. ebi.ac.uk D-cymarose is a 2,6-dideoxy-3-O-methyl-D-ribo-hexose. The biosynthesis of such deoxy sugars is a specialized branch of carbohydrate metabolism. It is thought to originate from a common nucleotide-activated sugar, such as UDP-glucose. The pathway likely involves a series of enzymatic reactions including dehydration, reduction, and methylation to modify the sugar structure, ultimately leading to the formation of D-cymarose.

Enzymatic Synthesis and Biotransformation Pathways in Plants

The final step in the biosynthesis of this compound is the glycosylation of the cardenolide aglycone, strophanthidin (B154792). This reaction is catalyzed by a specific glycosyltransferase enzyme, which facilitates the transfer of the activated cymarose moiety to the 3β-hydroxyl group of the aglycone.

Once formed, this compound can be further modified within the plant through various biotransformation reactions. These can include additional glycosylations, acylations, or other enzymatic modifications, leading to a diverse array of cardiac glycosides within a single plant. These biotransformations can alter the properties of the glycosides and are an important aspect of the plant's chemical diversity.

Molecular and Cellular Mechanisms of Action of Cymarine

Interaction with Ion Pumps and Transporters

A cornerstone of Cymarine's activity is its potent effect on ion pumps and transporters embedded within the cell membrane.

Inhibition of Na+/K+-ATPase Pump

This compound is a well-established inhibitor of the Na+/K+-ATPase pump, also known as the sodium-potassium pump ncats.iosgul.ac.ukbham.ac.uk. This transmembrane enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane in animal cells nih.govguidetopharmacology.org. It functions by actively extruding three sodium ions from the cell while importing two potassium ions, a process that requires the hydrolysis of ATP nih.govguidetopharmacology.org. Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration sgul.ac.uknih.gov. This disruption of ion balance is a primary trigger for the downstream cellular effects of this compound. The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound can increase the force of cardiac muscle contraction ncats.io.

Specific Binding Sites and Allosteric Modulation

Cardiac glycosides, including this compound, bind to the α-subunit of the Na+/K+-ATPase, which is responsible for ATP hydrolysis, ion transport, and inhibitor binding guidetopharmacology.orgfrontiersin.org. This binding occurs on the extracellular surface of the cytoplasmic membrane frontiersin.org. The binding of cardiac glycosides occludes the cation binding site of the α-subunit guidetopharmacology.org. The Na+/K+-ATPase has three distinct sodium binding sites (I, II, and III) and two potassium binding sites that overlap with sites I and II in different conformational states mdpi.comresearchgate.net. While the precise details of this compound's interaction with these sites can be complex, studies using derivatives like iodoazidocymarin have shown specific, high-affinity binding to the Na+/K+-ATPase, primarily associated with the alpha and beta subunits nih.gov. The binding site of cardiac glycosides is in the vicinity of the site of action of certain toxins like palytoxin, suggesting a close functional relationship nih.gov.

Modulation of Cellular Signaling Pathways

Beyond its direct effect on ion transport, this compound's interaction with the Na+/K+-ATPase also initiates various intracellular signaling cascades. The Na+/K+-ATPase is not only an ion pump but also functions as a signal transducer, particularly upon inhibition by cardiac glycosides mdpi.comnih.gov.

Regulation of Gene Expression (e.g., UGT1A10 downregulation)

Inhibition of the Na+/K+-ATPase by cardiac glycosides can trigger multiple intracellular signaling pathways through the activation of various kinases, including protein kinase C, protein kinase A, phosphoinositide 3-kinase, protein kinase B, and Src tyrosine kinase sgul.ac.ukbham.ac.ukmdpi.com. These activated kinases and signaling molecules can ultimately influence gene expression libretexts.orglibretexts.orgnih.gov. While a direct and specific mechanism for this compound's downregulation of UGT1A10 was not extensively detailed in the search results, the broader principle of cardiac glycoside-induced signaling pathways impacting gene expression is established frontiersin.org. UGT1A10 is an enzyme involved in the glucuronidation of various molecules, including steroids and drugs nih.govwikipedia.org. Changes in its expression can affect the metabolism and availability of these substances.

Impact on Cellular Processes and Physiology

Induction of Chemosensitivity in Cancer Cells

This compound has been shown to induce chemosensitivity in certain cancer cells. One mechanism identified involves the downregulation of UGT1A10, an enzyme that has been linked to chemoresistance in cancer cells. oup.com By decreasing UGT1A10 expression, this compound can eliminate chemoresistant cancer cells and enhance sensitivity to chemotherapy both in vitro and in vivo. oup.com This suggests that this compound may overcome resistance mechanisms in cancer cells that express high levels of specific markers, such as TRA-1-60 and TRA-1-81. oup.com

Influence on Cell Proliferation and Apoptosis (in vitro)

Studies conducted in vitro have demonstrated that this compound can influence cancer cell proliferation and induce apoptosis. This compound has been observed to decrease the viability of certain cancer cell lines in a dose-dependent manner. oup.com Furthermore, it can significantly reduce cell proliferation. oup.com The induction of apoptosis by this compound has been evidenced by an increase in the percentage of both early and late apoptotic cells in a dose-dependent manner in certain cancer cell lines. oup.com While this compound can induce apoptosis in both chemoresistant and chemosensitive cell populations, the trend of increasing apoptosis may show little difference between these populations in some cases. oup.com

Here is a table summarizing in vitro effects of this compound on cell viability and proliferation in specific cell lines:

Cell LineEffect on Viability (IC50)Effect on Proliferation
SW199033.8 ± 2.6 nMDecreased significantly at 50 nM
SW1990GR40.8 ± 3.1 nMBlocked at 25 nM

Note: Data derived from research findings on specific cell lines. oup.com

Additionally, this compound has been reported to induce apoptosis and enhance the effects of other agents, such as the HDAC inhibitor panobinostat, in certain cell types. researchgate.net

Interaction with Ion Channels (e.g., palytoxin-induced cation permeability inhibition)

Cardiac glycosides, including this compound, are known to interact with ion channels, particularly the Na+/K+-ATPase pump. Inhibition of this pump can lead to pleiotropic effects within the cell. nih.govresearchgate.net While the primary mechanism of cardiac glycosides involves the Na+/K+-ATPase, research has also explored their interaction with other ion channel-related phenomena. For instance, studies have investigated the inhibition of palytoxin-induced cation permeability by cardiac glycosides. Palytoxin is a potent marine toxin that binds to the Na+/K+-ATPase and converts it into a cation-permeable channel. reef2reef.com The interaction of cardiac glycosides like this compound with the Na+/K+-ATPase can counteract the effects of palytoxin, thereby inhibiting the abnormal cation permeability induced by the toxin. This highlights the complex interactions of this compound with ion transport mechanisms in cells.

Pharmacological Activities of Cymarine in in Vitro and Non Human in Vivo Models

Cardiovascular System Activity

Cymarine is recognized as a cardiac glycoside and has demonstrated effects on the cardiovascular system, particularly concerning heart function and rhythm. wikipedia.orgwikipedia.org Research in isolated tissues and animal models has provided insights into its cardiotonic and antiarrhythmic properties.

Cardiotonic Effects in Isolated Tissues and Animal Models

Studies in isolated cardiac tissues and whole animal models have explored the cardiotonic effects of this compound. Cardiotonic agents are known to increase the force of myocardial contraction. Cardiac glycosides, in general, exert their effects by inhibiting the sodium-potassium ATPase pump, leading to increased intracellular calcium concentration, which in turn enhances the contractility of the heart muscle. While specific detailed data on this compound's cardiotonic effects in isolated tissues and animal models were not extensively found in the provided search results, its classification as a cardiac glycoside strongly implies this mechanism of action, consistent with the known properties of this class of compounds. mdpi.com Animal models are widely used in cardiovascular research to study cardiac injury and evaluate the effects of potential therapeutic agents. nih.govnc3rs.org.ukmdpi.comrevespcardiol.org

Antiarrhythmic Properties in Experimental Models

This compound has also been investigated for its potential antiarrhythmic properties in experimental models. wikipedia.orgwikipedia.org Arrhythmias are irregular heart rhythms that can impair the heart's ability to pump blood effectively. Experimental models of arrhythmias are used to study the mechanisms underlying these irregular rhythms and to test the efficacy of antiarrhythmic compounds. These models can involve in vitro electrophysiological studies on cardiac cells or tissues, or in vivo models where arrhythmias are induced through various methods, such as digitalis intoxication or experimental myocardial infarction. nih.govnih.gov While the precise mechanisms of this compound's antiarrhythmic effects were not detailed in the search results, its identification as an antiarrhythmia agent suggests it may influence the electrical activity of the heart to restore or maintain a normal rhythm. wikipedia.orgwikipedia.org

Anti-inflammatory and Immunomodulatory Effects (e.g., antiexudative activity)

The anti-inflammatory and immunomodulatory effects of natural compounds are an active area of research. mdpi.comnih.govplos.orgdntb.gov.uaherbmedpharmacol.com Anti-inflammatory agents can reduce inflammation, a complex biological response to tissue injury or infection. Immunomodulatory agents can modify the immune system's response. Antiexudative activity refers to the ability to reduce the leakage of fluid and cells from blood vessels during inflammation. While the search results did not provide specific details on this compound's anti-inflammatory or immunomodulatory effects, studies in this area would typically involve in vitro assays using immune cells and in vivo models of inflammation to assess the compound's impact on inflammatory mediators and immune responses. mdpi.comnih.govplos.orgherbmedpharmacol.com

Metabolic Modulation

This compound's potential to modulate metabolic processes has also been investigated. This includes its effects on lipid metabolism, such as cholesterol biosynthesis.

Cholesterol Biosynthesis Inhibition in Hepatocytes

Studies have indicated that this compound may inhibit cholesterol biosynthesis, particularly in hepatocytes (liver cells). nih.govscispace.com Cholesterol biosynthesis is a complex pathway that occurs primarily in the liver. Inhibition of this pathway is a target for drugs aimed at lowering cholesterol levels. Research in primary cultured rat hepatocytes has shown that certain plant extracts can inhibit cholesterol biosynthesis in a concentration-dependent manner. nih.gov While the specific data for this compound's inhibitory potency and mechanism in hepatocytes were not detailed in the provided search results, its mention in the context of artichoke leaf extract and cholesterol biosynthesis inhibition suggests it is a compound of interest in this area. scispace.com Studies on cholesterol synthesis inhibition often involve measuring the incorporation of labeled precursors into cholesterol in cell cultures. nih.govnih.gov

Table 1: (Based on Search Results)

ActivityModel TypeKey Findings (Based on Search Results)Supporting Citations
Cardiotonic EffectsIsolated Tissues, Animal ModelsClassified as a cardiac glycoside, implying a mechanism involving sodium-potassium ATPase inhibition. wikipedia.orgwikipedia.orgmdpi.com
Antiarrhythmic PropertiesExperimental ModelsIdentified as an anti-arrhythmia agent. wikipedia.orgwikipedia.org
Antineoplastic/ChemosensitizingCancer Cell Lines, XenograftsInvestigated in these models (details not provided in search results). championsoncology.comnih.govcriver.comantineo.frreactionbiology.com
Anti-inflammatory/ImmunomodulatoryIn vitro, In vivo modelsPotential area of research for natural compounds (specifics for this compound not in search results). mdpi.comnih.govplos.orgdntb.gov.uaherbmedpharmacol.com
Cholesterol Biosynthesis InhibitionHepatocytesSuggested inhibitory effect, potentially investigated in cultured liver cells. nih.govscispace.com

Antiatherosclerotic Effects in Animal Models

Other Reported Biological Activities in Cellular Assays

This compound has demonstrated other biological activities in various cellular assay systems.

In the context of antiviral research, this compound has been reported to inhibit vaccinia virus (VACV) infection in cellular assays. A study utilizing HeLa cells infected with VACV expressing enhanced green fluorescent protein (EGFP) from a late promoter found that this compound, among other cardiac glycosides, inhibited VACV spread in a dose-dependent manner nih.gov. The antiviral activity was assessed through a 24-hour cell-to-cell spread assay, with EGFP fluorescence analyzed by flow cytometry nih.gov. Cytotoxicity assays (WST-1) were performed in parallel on uninfected cells to ensure that the observed antiviral effects were not due to cellular toxicity nih.gov. This research indicated that this compound is effective at blocking VACV spread, although its selectivity index was noted to be lower compared to some other tested cardiac glycosides due to higher associated cytotoxicity within the range of inhibition nih.gov. Further investigation suggested that this compound inhibits VACV late protein expression and compromises replication site formation and virus assembly nih.gov.

This compound has also been investigated for its effects on chemoresistant cancer cells in cellular assays. In a high-content chemical screen, this compound was identified for its ability to downregulate UGT1A10 and eliminate the expression of the cell surface markers TRA-1-60 and TRA-1-81 in chemoresistant pancreatic cancer cell lines, specifically SW1990 and SW1990GR cells oup.comoup.com. Cellular viability assays using the MTT assay showed that this compound decreased the viability of both SW1990 and SW1990GR cells in a dose-dependent manner oup.com. The half-maximal inhibitory concentration (IC50) for cell viability was determined to be 33.8 ± 2.6 nM for SW1990 cells and 40.8 ± 3.1 nM for SW1990GR cells after 3 days of treatment oup.com. Proliferation assays also indicated that this compound significantly decreased the proliferation of these cell lines at specific concentrations oup.com. These cellular findings suggest a potential role for this compound in overcoming chemoresistance in certain cancer cell types by targeting specific molecular pathways and markers oup.comoup.com.

Cellular Assay Data for this compound

Cellular Assay TypeCell Line(s) UsedObserved ActivityKey Finding (e.g., IC50)Reference
Antiviral Cell-to-Cell SpreadHeLa cellsInhibition of Vaccinia Virus spreadDose-dependent inhibition nih.gov
Cell Viability (MTT assay)SW1990 (pancreatic cancer)Decreased cell viabilityIC50 = 33.8 ± 2.6 nM oup.com
Cell Viability (MTT assay)SW1990GR (pancreatic cancer)Decreased cell viabilityIC50 = 40.8 ± 3.1 nM oup.com
Cell ProliferationSW1990 (pancreatic cancer)Decreased cell proliferationSignificant decrease at 50 nM oup.com
Cell ProliferationSW1990GR (pancreatic cancer)Decreased cell proliferationSufficient to block proliferation at 25 nM oup.com
Protein ExpressionSW1990, SW1990GRDownregulation of UGT1A10, elimination of TRA-1-60/TRA-1-81 expressionDose-dependent decrease in TRA-1-60+ cells (IC50 = 15.2 ± 4.3 nM in SW1990) oup.com oup.comoup.com

Structure Activity Relationships Sar and Rational Design of Cymarine Analogs

Identification of Pharmacophores and Key Structural Features for Biological Activity

The core structure of Cymarine, a cardenolide glycoside, is fundamental to its biological activity. The cardenolide aglycone, a tetracyclic steroid nucleus with a five-membered unsaturated lactone ring at the C-17 position, is a primary determinant of interaction with the Na+/K+-ATPase pump, the main biological target of cardiac glycosides. ontosight.aimdpi.comresearchgate.netamu.edu.azresearchgate.netwikipedia.org The unsaturated lactone ring is particularly crucial; studies have shown that reduction of this ring leads to a decrease in binding affinity to the Na+/K+-ATPase, primarily by increasing the dissociation rate constant. amu.edu.aznih.gov This suggests the lactone ring is a key pharmacophore involved in critical interactions at the binding site.

Impact of Glycoside Moiety Variations on Activity and Selectivity

The glycoside moiety, or glycone, is the sugar component attached to the aglycone via a glycosidic bond. researchgate.net While the aglycone provides the core structure for activity, the nature and number of sugar residues in the glycoside moiety significantly influence the pharmacological properties of cardiac glycosides, including their activity and selectivity. mdpi.com

The sugar moiety has been shown to be essential for the inhibitory action of cardiac glycosides on certain biological processes. thegoodscentscompany.com Variations in the type of sugar (e.g., cymarose in this compound), the number of sugar units (monosaccharide or oligosaccharide), and their linkages can alter the compound's interaction with its biological targets. ontosight.airesearchgate.net These variations can impact factors such as solubility, membrane permeability, and the precise orientation and binding interactions within the target site, thereby affecting the potency and selectivity of the compound. The sugar residues can influence the substrate specificity of transporters, which can be relevant for the cellular uptake and distribution of cardiac glycosides. mdpi.com

Role of Cardenolide Aglycone Modifications on Molecular Interactions

Modifications to the cardenolide aglycone, the non-sugar steroid part of this compound, have a profound impact on its molecular interactions and biological activity. The aglycone, comprising the steroid skeleton and the lactone ring, is crucial for binding to the active site of target proteins like the Na+/K+-ATPase. mdpi.comresearchgate.netamu.edu.azresearchgate.netwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the structural parameters of compounds with their biological activity. researchgate.netneovarsity.orgmdpi.comresearchgate.net In the context of this compound and its analogs, QSAR modeling provides a powerful tool for understanding the relationship between chemical structure and biological effects in a quantitative manner.

QSAR models utilize molecular descriptors, which are numerical representations of various structural and physicochemical properties of the molecules. neovarsity.orgmdpi.comresearchgate.net By applying statistical and machine learning methods to a dataset of compounds with known structures and activities, QSAR models can be developed to predict the biological activity of new or untested compounds. researchgate.netneovarsity.orgresearchgate.net Rigorous validation of these models and the definition of their applicability domains are essential to ensure their predictive power and reliability. researchgate.netneovarsity.orgresearchgate.netnih.gov Predictive QSAR modeling aims to forecast target properties, guiding the selection and design of compounds with desired activity profiles. researchgate.netneovarsity.org These studies can help identify the key structural features and properties that are most influential in determining the potency and selectivity of this compound analogs.

Design Principles for Enhanced Potency and Target Specificity

The insights gained from SAR and QSAR studies are fundamental to the rational design of this compound analogs with enhanced potency and improved target specificity. Rational design involves utilizing the understanding of pharmacophores, key structural features, and the impact of modifications to create novel compounds with predictable biological activities. mdpi.com

Based on SAR analysis, design principles focus on retaining or modifying structural elements identified as crucial for activity, such as the unsaturated lactone ring and specific hydroxyl groups. amu.edu.aznih.gov Modifications to the glycoside moiety can be explored to optimize factors like solubility, pharmacokinetic properties, and interactions with specific transporter proteins, potentially leading to improved delivery to the target site or altered selectivity. ontosight.aimdpi.comresearchgate.net Alterations to the cardenolide aglycone can be designed to fine-tune interactions with the Na+/K+-ATPase or to explore activity at alternative targets, potentially leading to analogs with reduced side effects or novel therapeutic applications. ontosight.aimdpi.com QSAR models can guide this process by predicting the activity of proposed analog structures before their synthesis and experimental testing, allowing for a more efficient exploration of the chemical space and prioritization of promising candidates. researchgate.net The goal of rational design is to create analogs where structural modifications lead to desired improvements in activity, potency, selectivity, and potentially reduced toxicity. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound441853
Ouabain439501
Digitoxin (B75463)441205
Digoxin (B3395198)27952
Strophanthidin (B154792)5836
Helveticoside (B150198)630-64-8
Convallatoxin441366
Bufalin5281076
Lanatoside (B1674450) C18204
Neriifolin162164
Sarmentogenin18317
Periplocymarin123033
K-Strophanthin24784
Thevetin162125
Cerberin162128
Peruvoside162126
Tanghinin162127
Desacetyltanghinin123032
Echujin119008
Hongheloside G119581
Periplocin162163
Strophanthidol107865
Nigrescine119009
Uzarine119010
Gomphoside119011
Calotropine162165
Calactine119012
Voruscharine119013
Uscharine119014
2''-oxovoruscharin119015
3'-O-acetyluscharine119016
Strophanthidin-D-cymarosid508-77-0

Synthetic Strategies and Analog Development of Cymarine

Total Synthesis Approaches to the Cardenolide Core

Total synthesis of the cardenolide core, the aglycone part of Cymarine, presents significant challenges due to its intricate stereochemistry and the presence of the unsaturated five-membered butenolide ring at C17. researchgate.netrsc.org Early studies and recent advancements in this field have been reviewed, highlighting various methodological analyses of synthetic efforts. researchgate.netrsc.org Cross-coupling reactions have emerged as powerful tools for attaching the lactone subunit to the steroid core, particularly at sterically hindered positions. researchgate.netrsc.org

Notable total synthesis efforts include the first total synthesis of a natural cardenolide, digitoxigenin, reported in 1996, which proceeded in 29 steps from the Wieland-Miescher ketone. umich.edu This approach featured a diastereoselective intramolecular type 1 Diels-Alder reaction to form the B and C rings. umich.edu More recent work has focused on concise and scalable enantioselective total syntheses of cardenolides like cannogenol and cannogenol-3-O-α-L-rhamnoside, utilizing key steps such as Cu(II)-catalyzed Michael addition/tandem aldol (B89426) cyclization. sci-hub.seacs.org The synthesis of other cardenolide glycosides, such as acospectoside A and acovenoside B, has also been reported, featuring delicate introductions of specific functional groups and glycosylation. nih.gov

Semisynthetic Modifications of Natural this compound and its Aglycone

Semisynthesis involves modifying naturally occurring compounds to produce derivatives with altered properties. For this compound, this can involve modifications to the sugar moiety or the aglycone (strophanthidin). Natural sources of cardiac glycosides, including this compound, are plants such as Strophanthus hispidus, Adonis amurensis, and Strophanthus kombe. nih.govmsuniv.ac.inscribd.comscribd.com

Semisynthetic approaches can involve chemical transformations of isolated natural cardenolides or their aglycones. For instance, a patent describes the modification of a cardiac glycoside isolated from Calotropis procera to form a semisynthetic derivative. googleapis.comgoogle.com Semisynthetic modifications can also involve converting cardiac glycosides to derivatives for specific applications, such as preparing technetium-99m labeled cardiac glycoside derivatives for potential myocardial imaging. nih.gov This involved converting natural this compound and convallotoxin, as well as synthetic strophanthidin-beta-D-glucoside, to their thiosemicarbazone derivatives and then radiolabeling them. nih.gov

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve the synthesis of complex molecules. This approach can be advantageous for its selectivity and efficiency under mild conditions. While direct examples of chemoenzymatic synthesis specifically yielding this compound derivatives are not extensively detailed in the provided search results, the broader application of chemoenzymatic strategies in synthesizing natural products and their derivatives is evident. nih.govnih.gov

Chemoenzymatic methods have been employed in the synthesis of various bioactive molecules, including macrocyclic peptides and polyketides, utilizing enzymes like thioesterases for macrocyclization. nih.gov They have also been applied to the synthesis of chiral compounds, such as trans-dihydrodiol derivatives and enantiopure amino alcohols. rsc.orgresearchgate.net The synthesis of sugar nucleotides involved in glycan biosynthesis also utilizes enzymatic steps. researchgate.net These examples suggest the potential applicability of chemoenzymatic approaches for the synthesis of modified sugar moieties or for specific steps in the synthesis of this compound derivatives, leveraging the specificity of enzymes for glycosylation or other transformations on the cardenolide scaffold.

Development of Novel this compound Analogs for Mechanistic Investigations

The development of novel this compound analogs is crucial for understanding the structure-activity relationships and the precise mechanisms of action of cardenolides. researchgate.netacs.orgresearchgate.netarchive.org By synthesizing compounds with specific structural modifications, researchers can probe the binding interactions with targets like the Na+/K+-ATPase pump and investigate the biological effects.

Studies have identified this compound, along with other cardiac glycosides like digoxin (B3395198) and ouabain, as inhibitors of vaccinia virus replication. researchgate.netnih.gov Although the exact mechanism of antiviral activity for this compound required further clarification in one study due to its commercial unavailability nih.govsgul.ac.uk, the investigation of various cardiac glycosides highlights the interest in developing analogs to explore their potential beyond their traditional cardiac applications. researchgate.netnih.gov The synthesis of cardenolide analogs with modified sugar moieties or alterations to the steroid core allows for detailed studies on how these structural changes impact biological activity and potentially uncover new therapeutic applications or provide insights into their toxicity. researchgate.net For instance, the synthesis of acospectoside A and acovenoside B, which differ in acetylation, allowed for evaluation of their cardiotoxicity and cytotoxicity, indicating that the C-1 acetoxylated glycosides exhibited reduced activity compared to their hydroxylated counterparts. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound441853
Digitoxigenin455188
Cannogenol65410
Cannogenol-3-O-α-L-rhamnoside(Not readily available)
Acospectoside A(Not readily available)
Acovenoside B(Not readily available)
Convallotoxin441767
Strophanthidin (B154792)5363496
Strophanthidin-beta-D-glucoside(Not readily available)
Digoxin2796
Ouabain439513
Bufalin5281045
Cinobufagin10534
Oleandrin455189

Table 1: Examples of Cardenolide Total Synthesis Approaches

Cardenolide TargetKey MethodologiesReported YieldNumber of StepsCitation
DigitoxigeninIntramolecular Diels-Alder reactionNot specified29 umich.edu
CannogenolCu(II)-catalyzed Michael/tandem Aldol additionNot specified18 acs.org
Cannogenol-3-O-α-L-rhamnosideCu(II)-catalyzed Michael/tandem Aldol addition, GlycosylationNot specified18 acs.org
Acospectoside AStille coupling, GlycosylationNot specifiedNot specified nih.gov
Acovenoside BStille coupling, GlycosylationNot specifiedNot specified nih.gov

Analytical Methodologies for Detection and Quantification of Cymarine

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are widely used for the separation and analysis of Cymarine due to their ability to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the identification, quantification, and separation of components within a compound. ijpsjournal.com It operates on the principle of differential partitioning, where substances are separated based on their affinities between a liquid mobile phase and a stationary phase. ijpsjournal.com For cardiac glycosides, including this compound, reversed-phase HPLC is commonly employed, often utilizing C18 columns as the stationary phase. ijpsjournal.comjdigitaldiagnostics.com The mobile phase typically consists of mixtures of water, acetonitrile, and/or methanol (B129727) in varying proportions. jdigitaldiagnostics.com UV detectors are a regular choice for detecting digitalis glycosides, which absorb UV light strongly, typically around 220-230 nm. ijpsjournal.com A detection wavelength of 220 nm is often optimized for sensitivity for compounds like digitoxin (B75463) and similar chemicals. ijpsjournal.com HPLC-based assays are used to quantify the abundance of individual cardenolides in plant extracts. cornell.edu

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that has been used for the quantitative determination of cardiac glycosides. amu.edu.az This method often requires the cardiac glycosides to be converted into volatile derivatives, such as trimethylsilyl (B98337) ethers, after complete hydrolysis to obtain the aglycone. amu.edu.az Acetylation to obtain volatile derivatives like heptafluorobutyrate is also a reported approach for analysis by gas-liquid chromatography. amu.edu.az GC-MS analysis has been applied to analyze various chemical compounds in plant extracts. jpmsonline.comnih.govbiomedpharmajournal.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced sensitivity and specificity.

LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are powerful tools for the analysis of this compound and other cardenolides. nih.govijpsjournal.comnih.govcreative-proteomics.com LC-MS combines liquid chromatography with single-stage mass spectrometry, providing molecular weight information. creative-proteomics.com LC-MS/MS, on the other hand, utilizes two stages of mass spectrometry, offering fragmentation data that allows for more detailed structural analysis and improved specificity and sensitivity, particularly for complex mixtures or low-abundance compounds. creative-proteomics.com LC-MS/MS is often preferred for the analysis of complex biological samples as it can minimize background noise. creative-proteomics.com Quantitative analysis using LC-MS/MS often relies on the Multiple-Reaction Monitoring (MRM) mode, which focuses on specific ion pairs (parent and fragment ions) to enhance specificity and accuracy. creative-proteomics.commdpi.com Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UPLC-MS/MS) has been used for the simultaneous quantification of various plant toxins, including this compound, in biological matrices. researchgate.netscience.govscience.govresearchgate.netscience.govnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) involves coupling gas chromatography with mass spectrometry. This technique has been used for the analysis of various compounds in different matrices. jpmsonline.comnih.govbiomedpharmajournal.orgsigmaaldrich.com While GC is suitable for volatile compounds, derivatization is often required for less volatile substances like cardiac glycosides to be analyzed by GC-MS. amu.edu.azsigmaaldrich.com GC/TOF-MS (Gas Chromatography/Time-of-Flight Mass Spectrometry) is another hyphenated technique used for quantification. mdpi.com

Spectrometric Techniques for Quantitative Analysis

Spectrometric methods can be used for the analysis of purified preparations. amu.edu.az Chromatospectrophotometric methods are employed for the analysis of complex preparations. amu.edu.az

Atomic Absorption Spectrophotometry (AAS) is a technique primarily used to measure the concentration of specific elements in a sample. youtube.comthermofisher.com It detects elements by measuring the absorption of characteristic wavelengths of electromagnetic radiation by atomized samples. thermofisher.com While AAS is used for elemental analysis, it is mentioned in the context of analyzing related compounds or the elemental composition of plant tissues containing cardenolides. dntb.gov.uafao.org It is not a direct method for the quantitative analysis of the this compound molecule itself but rather for specific elements within a sample matrix.

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation is a crucial process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and consistent results. ashdin.comslideshare.netpharmatutor.org Key parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ashdin.comslideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netpharmaguideline.comchemsecret.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netpharmaguideline.com

Linearity: The ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netpharmaguideline.comchemsecret.org Linearity is typically established using a minimum of five concentration levels. pharmatutor.org

Accuracy: The closeness of agreement between the test results obtained by the method and the true value or an accepted reference value. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netpharmaguideline.comchemsecret.org Accuracy can be assessed by analyzing samples of known purity, comparing results with a second well-characterized procedure, or by spiking samples with known amounts of analyte. europa.eu Accuracy should be assessed across the specified range of the analytical procedure, typically using a minimum of 9 determinations over at least 3 concentration levels. europa.euasean.org

Precision: The degree of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample under prescribed conditions. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netpharmaguideline.comchemsecret.org Precision is considered at different levels, including repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). slideshare.net

Limits of Detection (LOD): The lowest amount of analyte in a sample that can be reliably detected, although not necessarily accurately or precisely quantified. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netchemsecret.org LOD can be determined based on visual evaluation, signal-to-noise ratio (typically 2:1 or 3:1), or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). slideshare.netasean.orgsepscience.com

Limits of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. slideshare.netpharmatutor.orgeirgenix.comelementlabsolutions.comresearchgate.netchemsecret.org LOQ can be determined based on signal-to-noise ratio (typically 10:1 or 20:1) or the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). slideshare.netasean.orgsepscience.com

Method validation parameters ensure the reliability and suitability of the analytical method for the intended application, such as the quantification of this compound in various matrices. ashdin.comslideshare.netpharmatutor.org

Metabolism and Pharmacokinetics of Cymarine in Non Human Systems

Absorption and Distribution Studies in Animal Models (e.g., rats, dogs, non-human primates)

Absorption studies in animal models typically involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in the bloodstream over time to determine the extent and rate of absorption. researchgate.netinfinixbio.com Distribution studies assess how the compound is distributed throughout the body after it enters the systemic circulation. This can involve measuring concentrations in various tissues and organs at different time points. infinixbio.comwuxiapptec.com

While specific detailed data on Cymarine's absorption and distribution across a wide range of animal models were not extensively available in the provided search results, general principles of pharmacokinetic studies in animal models apply. Commonly used species for such studies include rats, dogs, and non-human primates, selected based on factors such as the drug's properties and the research objectives. researchgate.netinfinixbio.com Non-human primates are often considered to provide more accurate predictions of human clearance compared to other species like rats or dogs. nih.govnih.gov Quantitative whole-body autoradiography (QWBA) is a technique used in animal studies to visualize and measure the distribution of radiolabeled compounds in tissues over time. wuxiapptec.com

Biotransformation Pathways and Metabolite Identification (in vitro cellular and in vivo animal models)

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound, often through enzymatic reactions. Metabolite identification involves determining the structures of these transformed products. These studies are crucial for understanding how a compound is processed and whether its metabolites are active or potentially toxic. evotec.comresearchgate.net Both in vitro cellular models and in vivo animal models are utilized for this purpose. evotec.comresearchgate.net

In vitro models, such as liver microsomes, S9 fractions, and primary hepatocytes from various species, can help identify species-specific metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net In vivo studies in animal models allow for the identification of metabolites formed in a whole organism, taking into account the interplay of different organs and enzymes. evotec.comresearchgate.net High-resolution mass spectrometry (HR-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are common analytical techniques used for metabolite profiling and identification. evotec.comlcms.czresearchgate.net

While the specific biotransformation pathways and identified metabolites of this compound were not detailed in the provided search results, the general methodologies for such studies are well-established. Metabolite identification studies aim to characterize the structures of metabolites formed in different matrices, such as plasma, urine, and feces. evotec.comresearchgate.net Understanding the metabolic profile in animal models is important for assessing their suitability as surrogates for human metabolism in toxicological evaluations. evotec.com

Excretion Routes and Mass Balance Studies (non-human)

Excretion studies determine how a compound and its metabolites are eliminated from the body. The primary routes of excretion are typically urine and feces, although excretion via expired air or bile can also occur. wuxiapptec.combioivt.comnih.govallucent.com Mass balance studies are conducted to account for the total administered dose of a compound, determining the proportion excreted through different routes and the amount remaining in the body. wuxiapptec.combioivt.comnih.govallucent.com These studies often utilize radiolabeled compounds to track the total drug-related material. wuxiapptec.comallucent.com

Non-clinical in vivo mass balance studies in animal models provide data on the routes of elimination and the concentration of total drug-related material in urine, feces, and expired air. bioivt.com Biliary excretion can be investigated, particularly if a significant amount of radioactivity is detected in feces during mass balance studies. bioivt.com

Although specific data on this compound's excretion routes and mass balance in non-human systems were not found in the provided search results, the general principles of these studies apply. Mass balance studies in toxicology species provide essential information on the exposure of the parent compound and metabolites. researchgate.netnih.gov Regulatory guidelines often recommend a high percentage of recovery of administered radioactivity in urine and feces in mass balance studies. nih.gov

Future Research Directions and Applications in Basic Science

Advanced Mechanistic Elucidation using Omics Technologies

The primary mechanism of cymarine, like other cardiac glycosides, is the inhibition of Na+/K+-ATPase. However, the full spectrum of its cellular impact remains largely uncharted. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a comprehensive, unbiased picture of its molecular footprint.

Transcriptomic profiling, for instance, can reveal the global changes in gene expression induced by this compound treatment. Studies on other cardiac glycosides have successfully used this approach to identify novel therapeutic targets and signaling pathways. For example, transcriptomic analysis of breast cancer cells treated with cardiac glycosides like lanatoside (B1674450) C and strophanthidin (B154792) identified EGR1, a key downstream effector of the MAPK signaling pathway, as a critical regulator of the observed anti-tumor effects. chemfaces.comnih.gov A similar strategy applied to this compound could map its influence on cellular proliferation, immune regulation, and cytotoxicity. chemfaces.com

Proteomics offers a complementary view, detailing changes in protein expression, post-translational modifications, and protein-protein interactions. The Proteome Integral Solubility Alteration (PISA) approach has been employed to explore the multifaceted mechanisms of cardiac glycosides such as digoxin (B3395198) and ouabain, moving beyond theories based solely on protein expression changes. ebi.ac.uk Applying such techniques to this compound could uncover novel protein targets and elucidate its impact on complex cellular machinery, including mitochondrial function and metabolism. ebi.ac.uk

Metabolomics, the study of small molecule metabolites, would complete the picture by revealing how this compound alters cellular metabolic pathways. Together, these omics approaches can provide a systems-level understanding of this compound's mechanism of action, far exceeding its classical description as a simple ion pump inhibitor.

Exploration of Novel Biological Targets beyond Na+/K+-ATPase

While Na+/K+-ATPase is the canonical target of all cardiac glycosides, emerging research indicates that their biological activities are more complex and extend beyond ion transport inhibition. selleckchem.comresearchgate.net The Na+/K+-ATPase itself can act as a signal transducer, activating multiple downstream pathways upon glycoside binding, implicating these compounds in the regulation of cell proliferation, apoptosis, and inflammation. selleckchem.comnih.gov

Future research should focus on identifying potential secondary or "off-target" binding partners for this compound. The anticancer activity of some cardiac glycosides, for example, has been linked to their ability to modulate the DNA damage response (DDR) pathway, a mechanism independent of their primary effect on the sodium pump. ncats.io It is plausible that this compound possesses similar, as-yet-undiscovered activities.

Computational methods, such as molecular docking and network pharmacology, can be employed to screen for novel this compound-protein interactions. selleckchem.com Furthermore, experimental techniques like thermal shift assays and affinity chromatography-mass spectrometry can empirically identify proteins that directly bind to this compound. Discovering such novel targets would not only deepen the understanding of its pharmacology but could also open doors for repurposing this compound for new therapeutic applications, including cancer and neurodegenerative diseases. selleckchem.comncats.io

Integration with Systems Biology Approaches for Network-Level Understanding

The effects of this compound are not confined to a single target but ripple through interconnected cellular networks. A systems biology approach, which integrates experimental data with computational modeling, is essential for understanding this complexity. researchgate.net

The binding of a cardiac glycoside to the Na+/K+-ATPase can trigger a signaling cascade involving Src tyrosine kinase, the epidermal growth factor receptor (EGFR), and the Ras-MAPK pathway. nih.govresearchgate.net This "signalosome" concept demonstrates that even the primary target is part of a larger network. A systems biology model for this compound would start with this known interaction and integrate multi-omics data (transcriptomics, proteomics, metabolomics) to map the downstream consequences.

Such a model could predict how this compound's effects vary across different cell types and tissues, identify critical nodes that determine its biological outcomes, and simulate the interplay between its ion pump inhibition and signal transduction roles. selleckchem.com This network-level understanding is crucial for predicting the holistic impact of this compound and for identifying potential biomarkers or combination therapy strategies that could enhance its desired effects.

Development of this compound as a Molecular Probe for Cellular Research

Molecular probes are indispensable tools in cell biology for visualizing and quantifying biological processes in real time. The chemical structure of this compound makes it a promising candidate for development into such a probe. By chemically modifying the this compound molecule to attach a fluorescent reporter group, researchers could create a tool to track its journey within a cell.

This concept has been successfully demonstrated with other cardiac glycosides. A fluorescent analogue of digoxin was synthesized by coupling it to fluorescein, creating a probe that retained its ability to bind to the Na+/K+-ATPase. Such a tool allows for direct visualization of the drug binding to its receptor on the plasma membrane. Similarly, digoxigenin (B1670575) (DIG), the aglycone of digoxin, is a widely used hapten in molecular biology for labeling DNA and RNA probes, which are then detected with high specificity by fluorescently-labeled anti-DIG antibodies. More advanced applications include the development of "Quenchbody" (Q-body) immunosensors, which use fluorescence to enable rapid and sensitive detection of compounds like digoxin.

Following these examples, a fluorescent this compound analogue could be synthesized to study its subcellular localization, target engagement, and trafficking dynamics. This would provide invaluable insights into its mechanism of action, helping to answer questions about whether it enters the cell, where it accumulates, and how it interacts with its targets in a spatiotemporal context.

Biotechnological Production and Engineered Biosynthesis of this compound and its Analogs

This compound is naturally produced in plants like Apocynum cannabinum (Indian hemp), but reliance on plant sources for complex molecules can be inefficient and unsustainable. A significant future direction is the development of biotechnological methods for its production through engineered biosynthesis.

The first step in this process is the complete elucidation of the this compound biosynthetic pathway in its native plant host. Modern genomic and transcriptomic techniques have been used to identify novel genes involved in the biosynthesis of other cardiac glycosides in plants like Digitalis purpurea and Erysimum. By performing a comprehensive transcriptome analysis of Apocynum cannabinum, researchers can identify the specific enzymes—such as P450s, glycosyltransferases, and reductases—responsible for converting sterol precursors into the final this compound structure.

Once the genes are identified, they can be transferred into a microbial host, such as the yeast Saccharomyces cerevisiae, using synthetic biology techniques. This approach has been explored for other cardiac glycosides and allows for the production of the compound in controlled fermenters, independent of agricultural constraints. Furthermore, an engineered microbial platform would enable the production of novel this compound analogs by introducing enzymes from other organisms or through directed evolution, potentially leading to compounds with improved pharmacological properties.

Comparative Pharmacology with Other Cardiac Glycosides (e.g., G-Strophanthin, Helveticoside)

This compound belongs to the cardenolide class of cardiac glycosides, and its pharmacology can be better understood through comparison with related compounds. Key comparators include G-Strophanthin (ouabain) and helveticoside (B150198). While all inhibit Na+/K+-ATPase, subtle structural differences in their steroid core, lactone ring, or sugar moieties can lead to significant variations in their biological activity.

Helveticoside is another cardenolide, consisting of the aglycone strophanthidin attached to a digitoxose (B191001) sugar. selleckchem.com Like this compound, its aglycone (strophanthidin) features an aldehyde group at the C-10 position. Helveticoside has been identified as a potent anticancer agent, and genomic analyses show it reciprocally regulates metabolic and signaling processes in cancer cells. ebi.ac.ukresearchgate.net Comparing the transcriptomic and proteomic profiles of cells treated with this compound versus helveticoside could reveal which structural features are responsible for specific cellular responses.

A detailed comparative analysis allows for the establishment of structure-activity relationships (SARs), which are critical for understanding which parts of the molecule are essential for its activity and for designing new analogs with enhanced potency or selectivity. ncats.io

FeatureThis compoundG-Strophanthin (Ouabain)Helveticoside
Aglycone StrophanthidinOuabageninStrophanthidin
Sugar Moiety D-CymaroseL-RhamnoseD-Digitoxose
Key Structural Features Aldehyde group at C-10 on steroid nucleusHighly hydroxylated steroid nucleusAldehyde group at C-10 on steroid nucleus
Primary Target Na+/K+-ATPaseNa+/K+-ATPaseNa+/K+-ATPase
Known Biological Activities CardiotonicCardiotonic, anticancer, potential neuroprotective effects selleckchem.comAnticancer, regulation of gene expression in cancer cells ebi.ac.ukresearchgate.net
Reported Plant Source Apocynum cannabinumStrophanthus gratus, Acokanthera ouabaioErysimum helveticum, Descurainia sophia ebi.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.